3-(4-Chlorophenyl)-5-(ethanesulfonyl)-1H-1,2,4-triazole
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Overview
Description
3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound features a chlorophenyl group and an ethylsulfonyl group attached to the triazole ring, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via nucleophilic aromatic substitution reactions.
Addition of the Ethylsulfonyl Group: The ethylsulfonyl group is typically added through sulfonation reactions using ethylsulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways depend on the biological context and the specific target molecules involved.
Comparison with Similar Compounds
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: Shares the chlorophenyl group but differs in the rest of the structure.
4-Chlorophenyl 4-ethoxyphenyl sulfone: Contains a chlorophenyl group and a sulfone group but has a different overall structure.
Uniqueness
3-(4-Chlorophenyl)-5-(ethylsulfonyl)-1H-1,2,4-triazole is unique due to the combination of the triazole ring, chlorophenyl group, and ethylsulfonyl group. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Properties
CAS No. |
924663-91-2 |
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Molecular Formula |
C10H10ClN3O2S |
Molecular Weight |
271.72 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-5-ethylsulfonyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C10H10ClN3O2S/c1-2-17(15,16)10-12-9(13-14-10)7-3-5-8(11)6-4-7/h3-6H,2H2,1H3,(H,12,13,14) |
InChI Key |
GNOAJQIQDPBBEP-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC(=NN1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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